molecular formula C13H11ClO2 B1465673 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one CAS No. 1178445-24-3

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one

Cat. No. B1465673
CAS RN: 1178445-24-3
M. Wt: 234.68 g/mol
InChI Key: XLVXTRZGIFSICM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one is a highly versatile compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 256.8 g/mol and a melting point of 73-74 °C. This compound has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic pathways and the chemical properties of compounds structurally related to 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one. For instance, the synthesis of alpha-nitro ketone intermediates highlights the versatility of these compounds as electrophiles and nucleophiles in creating novel chemical entities with potential applications in probing nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004). Similarly, the X-ray and DFT calculated structures of specific ketone N-phenylthiosemicarbazones provide insights into their molecular geometries, which could have implications in material science and drug design (Şahin et al., 2014).

Molecular Structure Analysis

Studies on the crystal and molecular structures of related compounds, utilizing techniques such as single-crystal X-ray diffraction, offer valuable information on the molecular geometries and potential chemical reactivity. For example, structural observations and molecular docking studies on certain ketone derivatives have elucidated their interactions with biological targets, suggesting potential pharmacological applications (ShanaParveen et al., 2016).

Potential Pharmacological Interactions

Research into the synthesis and structural characterization of compounds with similar structures to 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one has also revealed their potential interactions with biological molecules. This includes studies on binding modes to heme oxygenase-1, a crucial enzyme in the heme degradation pathway, which could inform the development of novel therapeutic agents (Rahman et al., 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-9-6-7-16-13(9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXTRZGIFSICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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